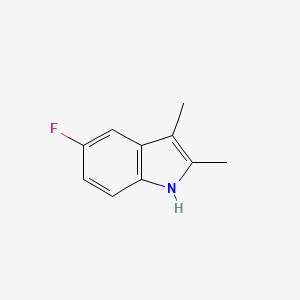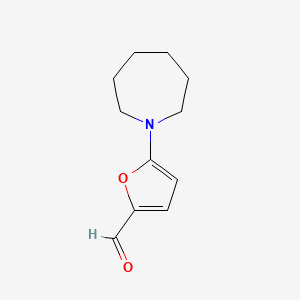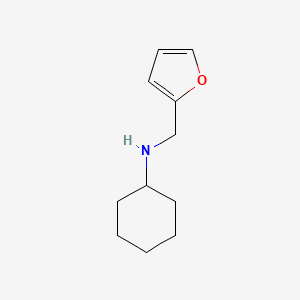
烯醇-苯丙酮酸
描述
Enol-phenylpyruvate is an organic compound belonging to the class of phenylpyruvic acid derivatives. It is characterized by the presence of a phenyl group attached to a pyruvic acid moiety, which exists predominantly in its enol form. The compound has the molecular formula C9H8O3 and is known for its role in various biochemical pathways .
科学研究应用
Enol-phenylpyruvate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound plays a role in metabolic pathways, particularly in the biosynthesis of phenylalanine.
Medicine: Enol-phenylpyruvate is studied for its potential therapeutic applications, including its role in metabolic disorders such as phenylketonuria.
作用机制
Target of Action
Enol-phenylpyruvate, a derivative of phenylpyruvic acid , primarily targets the aminotransferase enzyme . This enzyme plays a crucial role in the transamination reaction, where it facilitates the conversion of phenylpyruvate to phenylalanine .
Mode of Action
The interaction of enol-phenylpyruvate with its target, the aminotransferase enzyme, results in the conversion of phenylpyruvate to phenylalanine . This reaction requires glutamate . The compound’s mode of action is thus centered around its ability to participate in these biochemical transformations.
Biochemical Pathways
Enol-phenylpyruvate is involved in the biosynthesis of phenolic compounds . It is converted to phenylalanine via a transamination reaction facilitated by the aminotransferase enzyme . Phenylalanine, in turn, serves as a precursor for thousands of vital and specialized compounds . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It is known that enol-phenylpyruvate is a component of several different foods , suggesting that it can be absorbed through dietary intake.
Result of Action
The primary result of enol-phenylpyruvate’s action is the production of phenylalanine . Phenylalanine is a vital component of proteins in all living organisms and serves as a precursor for thousands of additional metabolites . Therefore, the action of enol-phenylpyruvate contributes to the biosynthesis of a wide range of biologically important compounds.
Action Environment
The action of enol-phenylpyruvate can be influenced by various environmental factors. For instance, the compound has been detected in several different foods , suggesting that dietary intake can influence its availability in the body. Additionally, the metabolic pathways in which enol-phenylpyruvate participates may be influenced by factors such as stress .
准备方法
Synthetic Routes and Reaction Conditions: Enol-phenylpyruvate can be synthesized through several methods:
Condensation of Benzaldehyde and Glycine Derivatives: This method involves the formation of phenylazlactone, which is subsequently hydrolyzed under acid or base catalysis to yield enol-phenylpyruvate.
Double Carbonylation of Benzyl Chloride: This method involves the reaction of benzyl chloride with carbon monoxide in the presence of a catalyst to produce enol-phenylpyruvate.
Industrial Production Methods:
化学反应分析
Types of Reactions: Enol-phenylpyruvate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylpyruvic acid.
Reduction: Reduction reactions can convert enol-phenylpyruvate to phenylalanine.
Substitution: The enol form allows for nucleophilic substitution reactions at the alpha position.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Acid or base catalysts are often employed in substitution reactions.
Major Products:
Phenylpyruvic Acid: Formed through oxidation.
Phenylalanine: Formed through reduction.
Substituted Phenylpyruvates: Formed through nucleophilic substitution reactions.
相似化合物的比较
Phenylpyruvic Acid: The keto form of enol-phenylpyruvate.
Phenylalanine: An amino acid derived from phenylpyruvate.
Phenylacetate: A related compound involved in similar metabolic pathways.
Uniqueness: Enol-phenylpyruvate is unique due to its enol form, which allows for distinct chemical reactivity and participation in specific biochemical pathways. Its ability to undergo various chemical reactions and its role in metabolic processes make it a compound of significant interest in both research and industrial applications .
属性
IUPAC Name |
(Z)-2-hydroxy-3-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6,10H,(H,11,12)/b8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDGUGJNLNLJSR-VURMDHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)O)\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Enol-phenylpyruvate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5801-57-0 | |
| Record name | NSC280708 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Enol-phenylpyruvate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions enol-phenylpyruvate as a potential biomarker influenced by the Schisandra chinensis-Acorus tatarinowii Schott (Sc-At) treatment. What is the significance of enol-phenylpyruvate being regulated towards a normal state in this context?
A: While the specific role of enol-phenylpyruvate in Alzheimer's disease is not fully elucidated in the study [], its identification as a core biomarker regulated by the Sc-At treatment suggests its potential involvement in the disease's metabolic pathways. The study found that Sc-At treatment brought enol-phenylpyruvate levels closer to those observed in healthy controls. This suggests that Sc-At might exert its therapeutic effects, in part, by modulating pathways where enol-phenylpyruvate plays a role. Further research is needed to understand the precise mechanism of action and the significance of this regulation for Alzheimer's disease progression.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)


![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)

